7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thione group and a methylthio phenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-(methylthio)benzaldehyde with 7-methyl-4H-chromen-4-one in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4’-(methylthio)-2-morpholinopropiophenone: Shares the methylthio phenyl group but differs in the core structure.
Pyrido[2,3-d]pyrimidin-5-one: Similar pyrimidine ring but lacks the chromene moiety.
Thiazole derivatives: Contain sulfur and nitrogen in a heterocyclic ring but have different biological activities.
Uniqueness
7-methyl-2-[4-(methylthio)phenyl]-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its combination of a chromene and pyrimidine ring system with a thione group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
950396-78-8 |
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Molecular Formula |
C19H16N2OS2 |
Molecular Weight |
352.47 |
IUPAC Name |
7-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H16N2OS2/c1-11-3-8-16-13(9-11)10-15-18(22-16)20-17(21-19(15)23)12-4-6-14(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,20,21,23) |
InChI Key |
AEXDWODYOSKYSD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)SC |
solubility |
not available |
Origin of Product |
United States |
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